molecular formula C30H31N3O3 B6482289 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline CAS No. 887213-10-7

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

Cat. No. B6482289
CAS RN: 887213-10-7
M. Wt: 481.6 g/mol
InChI Key: IAHGXQCCRHJGIK-UHFFFAOYSA-N
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Description

The compound “4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinolines are generally crystalline solids at room temperature, and they are often soluble in organic solvents .

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been found to exhibit a range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been used in laboratory experiments to study its pharmacological properties and its potential as a drug target. Furthermore, this compound has been used in the synthesis of a number of novel compounds, such as the anti-cancer drug daratumumab.

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antimicrobial activity . They are also known to interact with oxidoreductase proteins .

Mode of Action

Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have potential cytotoxic effects.

Advantages and Limitations for Lab Experiments

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. In addition, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation.
However, there are a few limitations to consider when using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low solubility in organic solvents, which can limit its use in organic synthesis.

Future Directions

Despite the promising results of 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline in laboratory experiments, there is still a need for further research to fully understand its potential applications. Potential future directions include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use in drug discovery. In addition, further research is needed to explore its potential use in the synthesis of novel compounds, such as anti-cancer drugs. Finally, further studies are needed to investigate its potential use in other applications, such as the treatment of neurological disorders and the development of new materials.

Synthesis Methods

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline can be synthesized via a multi-step process. The first step involves the condensation of 2-methyl-4-benzylpiperazine and 4-methylbenzoyl chloride to form the intermediate 2-(2-methyl-4-benzylpiperazin-1-yl)-4-methylbenzoyl chloride. This intermediate is then reacted with 6,7-dimethoxy-3-methylquinoline to form this compound. This synthesis method has been reported in a number of papers and has been proven to be a reliable method for producing this compound.

properties

IUPAC Name

[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22/h4-12,17-19H,13-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHGXQCCRHJGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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